6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
The compound 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic molecule that features a unique combination of structural motifs This compound is characterized by the presence of a decahydroisoquinoline moiety, a naphthalene ring, and a furochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the Decahydroisoquinoline Moiety: This step involves the hydrogenation of isoquinoline derivatives under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.
Synthesis of the Furochromenone Core: This can be achieved through a cyclization reaction involving a chromenone precursor and a suitable furan derivative under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the decahydroisoquinoline moiety with the furochromenone core and the naphthalene ring. This can be done using a variety of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for hydrogenation steps and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the decahydroisoquinoline moiety can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: The carbonyl groups in the furochromenone core can be reduced to alcohols using reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO₃ (nitric acid) or Br₂ (bromine).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (hydrogen peroxide)
Reduction: NaBH₄, LiAlH₄, H₂ (hydrogen gas) with a catalyst
Substitution: HNO₃, Br₂, Cl₂ (chlorine gas)
Major Products
Oxidation: Ketones and carboxylic acids
Reduction: Alcohols
Substitution: Nitro, bromo, or chloro derivatives
Scientific Research Applications
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving isoquinoline derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE would depend on its specific application. In a medicinal context, it may interact with enzymes or receptors, modulating their activity. The decahydroisoquinoline moiety could mimic natural substrates or inhibitors, while the furochromenone core could provide additional binding interactions.
Comparison with Similar Compounds
Similar compounds include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Possess various biological activities and are used in drug development.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives: Effective as influenza virus inhibitors.
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE: stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C33H31NO5 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
6-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-5-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C33H31NO5/c1-20-25-15-27-28(23-10-9-21-6-2-3-7-22(21)14-23)19-38-29(27)17-30(25)39-32(36)26(20)16-31(35)34-13-12-33(37)11-5-4-8-24(33)18-34/h2-3,6-7,9-10,14-15,17,19,24,37H,4-5,8,11-13,16,18H2,1H3 |
InChI Key |
GDGKOUJIZNLBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)CC(=O)N6CCC7(CCCCC7C6)O |
Origin of Product |
United States |
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